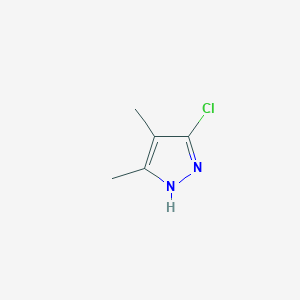

5-chloro-3,4-dimethyl-1H-pyrazole

Description

5-Chloro-3,4-dimethyl-1H-pyrazole (CAS: 861585-57-1) is a halogenated pyrazole derivative characterized by a chlorine atom at position 5 and methyl groups at positions 3 and 4 of the pyrazole ring . Pyrazole derivatives are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The substituent arrangement in this compound influences its electronic properties, solubility, and reactivity, making it a versatile intermediate in heterocyclic synthesis.

Properties

IUPAC Name |

3-chloro-4,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-3-4(2)7-8-5(3)6/h1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZQLGPTPYSRAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861585-57-1 | |

| Record name | 5-chloro-3,4-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3,4-dimethyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethyl-1H-pyrazole with a chlorinating agent such as thionyl chloride can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3,4-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or potassium thiolate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

5-Chloro-3,4-dimethyl-1H-pyrazole exhibits a range of biological activities including:

- Anti-inflammatory : It has been shown to modulate inflammatory pathways.

- Antitumor : The compound has demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial : Its efficacy against bacterial strains has been documented.

These activities are attributed to its unique chemical structure, which allows it to interact with various biological targets.

Anti-inflammatory Applications

Research indicates that pyrazole derivatives can significantly reduce inflammation. A notable study demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in murine models. This suggests its potential as a therapeutic agent for inflammatory diseases.

Antitumor Applications

In vitro studies have shown that this compound exhibits potent antitumor activity against various human cancer cell lines such as HeLa and MCF-7. The IC50 values obtained from these studies indicate significant cytotoxicity, making it a candidate for further development in cancer therapy.

Antimicrobial Applications

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Studies report effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating the compound's potential as an antimicrobial agent.

Case Study 1: Anti-inflammatory Effects

A controlled study assessed the anti-inflammatory effects of this compound in a murine model. Results indicated a significant decrease in inflammatory markers post-treatment, supporting its use in managing inflammatory conditions.

Case Study 2: Antitumor Activity

A recent evaluation of the cytotoxic effects of this compound on human cancer cell lines revealed promising results. The study found that the compound induced apoptosis and inhibited cell proliferation significantly, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-chloro-3,4-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

5-Chloro-3,4-dimethyl-1-phenyl-1H-pyrazole (Compound 3a)

- Structure : Differs by a phenyl group at position 1.

- Synthesis : Moderate yield (30%) compared to other derivatives (65–94%), attributed to steric hindrance and reduced solubility of intermediates .

5-Chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole

- Structure : Nitro group at position 4 instead of a methyl group.

- Electronic Effects : The nitro group is strongly electron-withdrawing, enhancing electrophilic substitution reactivity at adjacent positions. This contrasts with the electron-donating methyl groups in 5-chloro-3,4-dimethyl-1H-pyrazole, which stabilize the ring .

3-(Chloromethyl)-1,4-dimethyl-1H-pyrazole

- Structure : Chloromethyl group at position 3 instead of methyl.

- Reactivity : The chloromethyl group introduces a reactive site for nucleophilic substitution, enabling further functionalization, unlike the inert methyl group in the target compound .

Pyrano[2,3-c]pyrazole Derivatives (e.g., 5-Chloro-3,6-dimethyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazol-4-one)

- Structure: Fused pyrano-pyrazole system with methyl groups at positions 3 and 4.

- Activity : Demonstrates analgesic and anti-inflammatory properties, likely due to the fused ring system enhancing planarity and interaction with biological targets .

- Key Difference : The fused ring system alters solubility and bioavailability compared to the simpler pyrazole scaffold of this compound.

CA-4 Analogs (e.g., 4-(5-Chloro-3,4-dimethoxyphenyl)-5-(3-fluoro-4-methoxyphenyl)oxazole)

- Structure : Oxazole core with chloro and methoxy substituents.

- Activity: Potent growth inhibition of chemoresistant HT-29 colon carcinoma cells (sub-nanomolar efficacy). The chloro and methoxy groups enhance interactions with drug transporters (MRP-1/MRP-3) .

- Contrast : While this compound lacks a methoxy group, its methyl substituents may confer similar hydrophobicity, though biological data for the pyrazole derivative remains unexplored.

Diethyl 5-Chloro-1-methyl-1H-pyrazole-3,4-dicarboxylate

- Structure : Ester groups at positions 3 and 4 instead of methyl.

- Reactivity : The ester groups enable nucleophilic acyl substitution, offering pathways for further derivatization. This contrasts with the inert methyl groups in this compound .

- Solubility : Increased polarity due to ester groups improves solubility in polar solvents compared to the hydrophobic methyl-substituted analog.

Biological Activity

5-Chloro-3,4-dimethyl-1H-pyrazole is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including cyclocondensation reactions involving hydrazines and carbonyl compounds. The structural integrity of the compound is crucial for its biological activity, with the presence of chlorine and methyl groups contributing to its pharmacological properties. The compound's molecular structure is characterized by a pyrazole ring, which is known for its ability to interact with various biological targets.

Biological Activities

The biological activities of this compound are diverse, encompassing antimicrobial, anticancer, and anti-inflammatory properties. Below are detailed findings from various studies:

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of pyrazole derivatives, including this compound. The compound has demonstrated significant inhibitory effects against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 µg/ml |

| Escherichia coli | 12.50 µg/ml |

| Pseudomonas aeruginosa | 8.75 µg/ml |

These results indicate that the presence of chlorine and methyl substituents enhances the antimicrobial activity of the pyrazole derivatives .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Compounds containing the pyrazole scaffold have shown promise in inhibiting the growth of various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 8.79 | Inhibition of topoisomerase II |

| HepG2 (Liver Cancer) | 12.00 | Targeting EGFR and microtubules |

| A549 (Lung Cancer) | 10.50 | Induction of apoptosis |

The compound's mechanism involves interaction with key targets such as topoisomerase II and EGFR, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases.

Case Studies

A notable case study involved the evaluation of this compound in a murine model of cancer. The compound was administered at varying doses over a period of four weeks. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent .

Q & A

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of 5-chloro-3,4-dimethyl-1H-pyrazole?

Answer: The synthesis of this compound typically involves cyclocondensation or functionalization of pyrazole precursors. A validated method includes:

- Vilsmeier–Haack reaction : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF under reflux (80–110°C), followed by hydrolysis to introduce the chloro group .

- Nucleophilic substitution : Chlorination at the 5-position using SOCl₂ or PCl₅ on a pre-methylated pyrazole scaffold. Optimize stoichiometry (1.2–2.0 equivalents Cl agent) and purify via ethanol/water recrystallization.

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- Spectroscopy : ¹H NMR (methyl groups: δ 2.1–2.5 ppm), ¹³C NMR (chloro-substituted C: δ 140–150 ppm), and HRMS ([M+H]⁺ at m/z 159.0321 for C₅H₇ClN₂).

- X-ray crystallography : Use SHELXL for refinement and ORTEP-III for visualization. Monoclinic systems (space group P2₁/c) with Z = 4 are typical .

- Purity assessment : HPLC (UV detection at λ = 254 nm) with <1% impurity thresholds.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for the electronic properties of this compound?

Answer: Discrepancies often arise from solvent effects or conformational flexibility. A systematic approach includes:

Solvent-phase DFT simulations (e.g., COSMO-RS) to model dielectric environments.

Experimental validation : UV-Vis spectroscopy in varying solvents (polar aprotic vs. protic) to assess solvatochromism.

Dipole moment analysis : Use microwave spectroscopy or Stark effect measurements.

Basis set optimization : Compare B3LYP/6-311++G(d,p) and M06-2X/def2-TZVP to refine frontier orbital energy models .

Q. What experimental designs are optimal for studying the nitrification inhibition efficacy of 3,4-dimethyl-1H-pyrazole derivatives in soil systems?

Answer: Design a soil microcosm study with:

- Treatment groups : 0.1–10 mg/kg this compound vs. urea controls.

- Incubation : 25°C, 60% water-holding capacity for 28 days.

- Analytical endpoints :

- NH₄⁺/NO₃⁻ quantification via ion chromatography.

- N₂O emissions by gas chromatography.

- Microbial shifts via 16S rRNA sequencing.

- Statistical models : Mixed-effects ANOVA to account for soil heterogeneity .

Q. How do steric and electronic effects of this compound influence metal-ligand complex stability in coordination chemistry?

Answer:

- Electronic effects : The Cl group enhances σ-donor capacity, as shown by XPS charge transfer analysis in Ru complexes .

- Steric effects : 3,4-Dimethyl groups favor octahedral geometries, with XRD-confirmed Ru–N bond elongation (2.05 Å vs. 1.98 Å in unsubstituted analogs) .

- Stability testing : TGA under N₂ shows thermal stability up to 220°C. Optimize via Hammett σₚ correlations and Tolman cone angle calculations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.